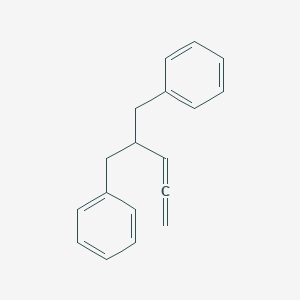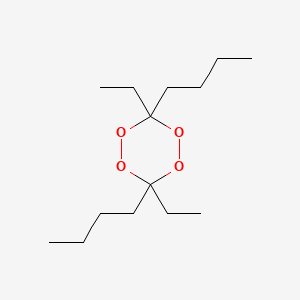![molecular formula C8H4Cl2O5 B14191683 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride CAS No. 873380-06-4](/img/structure/B14191683.png)
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride is a complex organic compound characterized by its unique fused ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride typically involves multi-step organic reactions. One common method starts with the preparation of the parent compound, 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid. This is achieved through a series of cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarboxylic acid
- 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
- 4,4’-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]
Uniqueness
What sets 2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride apart is its unique dichloride functional groups, which make it highly reactive and versatile in various chemical reactions. This reactivity is not as pronounced in its similar counterparts, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
873380-06-4 |
|---|---|
Molekularformel |
C8H4Cl2O5 |
Molekulargewicht |
251.02 g/mol |
IUPAC-Name |
2,3-dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl chloride |
InChI |
InChI=1S/C8H4Cl2O5/c9-7(11)5-3-4(14-2-1-13-3)6(15-5)8(10)12/h1-2H2 |
InChI-Schlüssel |
GIKHHFTYUYSVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(OC(=C2O1)C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)


![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)




